(5Z)-1-(3-fluorophenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a combination of fluorophenyl, phenylsulfanyl, and furan groups attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane trione core: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorophenyl halide.
Attachment of the phenylsulfanyl furan group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazinane trione core or the attached groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the fluorophenyl and phenylsulfanyl groups suggests that it could interact with biological targets, potentially leading to the development of new drugs or therapeutic agents.
Industry
In industry, (5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It might influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be compared to other diazinane trione derivatives, such as those with different substituents on the phenyl or furan rings.
Fluorophenyl compounds: Compounds with a fluorophenyl group, such as fluoxetine or flurbiprofen, might share some chemical properties.
Uniqueness
The uniqueness of (5Z)-1-(3-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H13FN2O4S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5Z)-1-(3-fluorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H13FN2O4S/c22-13-5-4-6-14(11-13)24-20(26)17(19(25)23-21(24)27)12-15-9-10-18(28-15)29-16-7-2-1-3-8-16/h1-12H,(H,23,25,27)/b17-12- |
InChI Key |
XLUQBFJVRWLRBT-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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